9,12-Octadecadiynoic acid
Overview
Description
9,12-Octadecadiynoic acid, also known as ODYA or Ro 3-1314, is a compound with the empirical formula C18H28O2 and a molecular weight of 276.41 . It is a doubly unsaturated fatty acid that occurs widely in plant glycosides . It is an essential fatty acid in mammalian nutrition and is used in the biosynthesis of prostaglandins and cell membranes . It is also known to be a potent cyclooxygenase and lipoxygenase inhibitor .
Molecular Structure Analysis
The molecular structure of 9,12-Octadecadiynoic acid consists of 18 carbon atoms, 28 hydrogen atoms, and 2 oxygen atoms . The average mass of the molecule is 280.445 Da .Chemical Reactions Analysis
9,12-Octadecadiynoic acid has been found to be a more effective inhibitor of cyclooxygenase-1 than of 15-lipoxygenase when used at a concentration of 48 μM . This suggests that it may play a role in the regulation of these enzymes, which are involved in the metabolism of arachidonic acid, a key component of cell membranes .Physical And Chemical Properties Analysis
9,12-Octadecadiynoic acid is a crystalline substance . It has a melting point range of 45-46 °C . The compound is slightly soluble in water .Safety And Hazards
9,12-Octadecadiynoic acid should be handled with care to avoid contact with skin and eyes . It should not be ingested, and inhalation should be avoided . In case of contact, the affected area should be washed with soap and plenty of water . If ingested or inhaled, medical attention should be sought immediately .
properties
IUPAC Name |
octadeca-9,12-diynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-5,8,11-17H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYILQLPKVZDGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CCC#CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50173935 | |
Record name | 9A-12a-octadecadiynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50173935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,12-Octadecadiynoic acid | |
CAS RN |
2012-14-8 | |
Record name | 9,12-Octadecadiynoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2012-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9a-12a-Octadecadiynoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002012148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9A-12a-octadecadiynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50173935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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